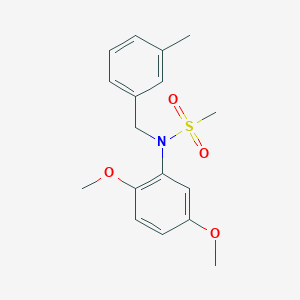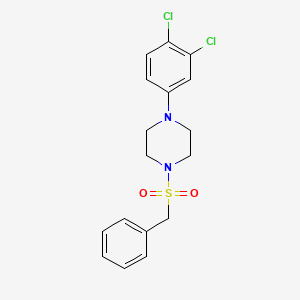![molecular formula C20H13F3N2O B5309517 (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone](/img/structure/B5309517.png)
(1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone, also known as MTTP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
(1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a therapeutic agent for anxiety and depression. In cancer research, (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone has been found to inhibit the growth of cancer cells in vitro, indicating its potential as an anti-cancer agent. In drug development, (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone has been used as a scaffold for the design of novel pharmaceuticals.
Mécanisme D'action
The exact mechanism of action of (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone is not fully understood, but it is believed to act on various molecular targets, including GABA receptors, serotonin receptors, and ion channels. (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone has been shown to enhance GABAergic neurotransmission, which may contribute to its anxiolytic and antidepressant effects. Additionally, (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone has been found to modulate the activity of ion channels, which may be involved in its anti-cancer effects.
Biochemical and Physiological Effects:
(1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter systems, inhibition of cancer cell growth, and alteration of gene expression. (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone has been found to increase the levels of GABA and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. In cancer cells, (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone has been shown to inhibit cell proliferation and induce apoptosis, which may be due to its ability to modulate ion channels and alter gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
(1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also some limitations associated with (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone, including its relatively low potency and selectivity for certain molecular targets. Additionally, the effects of (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone may vary depending on the experimental conditions and cell types used.
Orientations Futures
There are several potential future directions for research on (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone, including the development of more potent and selective analogs, the investigation of its effects on other molecular targets, and the evaluation of its therapeutic potential in animal models and clinical trials. Additionally, further studies are needed to elucidate the exact mechanisms of action of (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone and its effects on different cell types and physiological systems. Overall, (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone has the potential to be a valuable tool for research in various fields and may lead to the development of novel therapeutics in the future.
Méthodes De Synthèse
(1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone can be synthesized using a multi-step process that involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 1-methyl-β-carboline in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone. The purity of the final product can be improved through recrystallization or column chromatography.
Propriétés
IUPAC Name |
(1-methyl-9H-pyrido[3,4-b]indol-3-yl)-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O/c1-11-18-14(12-6-3-5-9-16(12)25-18)10-17(24-11)19(26)13-7-2-4-8-15(13)20(21,22)23/h2-10,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDWWKLZKPYPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)C(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5309442.png)

![2-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)nicotinic acid](/img/structure/B5309459.png)
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309462.png)
![1-[2-(methylthio)pyrimidin-4-yl]-3-(2-phenylethyl)piperidine-3-carboxylic acid](/img/structure/B5309466.png)

![4-{[4-hydroxy-2-(5-methyl-2-furyl)-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5309485.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5309493.png)
![methyl 4-[1-[3-(dimethylamino)propyl]-4-hydroxy-3-(4-isopropoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5309497.png)
![2-[3-(3-pyridinyl)-1-azetidinyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B5309503.png)
![N-(4-methoxy-2-methylphenyl)-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5309508.png)
![N-cyclopropyl-3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]propanamide](/img/structure/B5309515.png)
![2-(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5309524.png)
![N-[1-(1-D-leucyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5309539.png)